(3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, the synthesis of “(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol” was achieved by a 1,3-dipolar cycloaddition reaction . Another compound, “(3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-ß-oxo-1-piperidine propanenitrile”, was synthesized through a stereoselective cyclization of acyclic intermediates .Scientific Research Applications
Nucleophilic Reactivities
Research by Ammer et al. (2010) explored the kinetics of reactions involving tertiary amines, including N-methylpyrrolidine, with benzhydrylium ions. This study contributes to understanding the nucleophilic reactivities of tertiary alkylamines, highlighting the compound's role in kinetics and reaction mechanisms within organic synthesis (Ammer, Baidya, Kobayashi, & Mayr, 2010).
Asymmetric Michael Additions
Ruiz-Olalla et al. (2015) discussed the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained from asymmetric cycloadditions, as catalysts for asymmetric Michael additions of ketones to nitroalkenes. This research illustrates the compound's application in enhancing the enantioselectivity of significant organic reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Aggregates with Alkyllithium
A study by Corruble et al. (2002) investigated the complexes between methyllithium and chiral 3-aminopyrrolidine lithium amides. The findings provide insight into the control of topology through a single asymmetric center and the implications for enantioselective alkylation of aromatic aldehydes by alkyllithiums (Corruble, Davoust, Desjardins, Fressigné, Giessner-Prettre, Harrison-Marchand, Houte, Lasne, Maddaluno, Oulyadi, & Valnot, 2002).
PARP Inhibitor Discovery
Penning et al. (2009) described the discovery of a PARP inhibitor with a methyl-substituted quaternary center, showcasing the compound's potential in cancer treatment through enzyme inhibition (Penning, Zhu, Gandhi, Gong, Liu, Shi, Klinghofer, Johnson, Donawho, Frost, Bontcheva-Diaz, Bouska, Osterling, Olson, Marsh, Luo, & Giranda, 2009).
properties
IUPAC Name |
(3R,4R)-4-methylpyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-4-2-7-3-5(4)6;;/h4-5,7H,2-3,6H2,1H3;2*1H/t4-,5+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVYAOXNULEUHH-CIFXRNLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H]1N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.